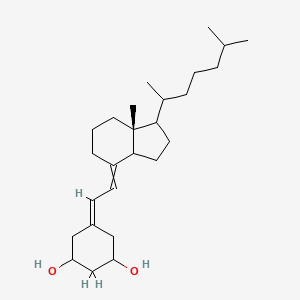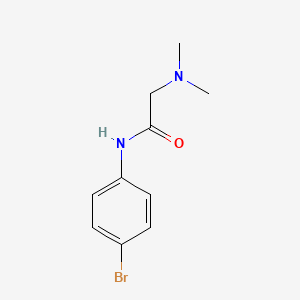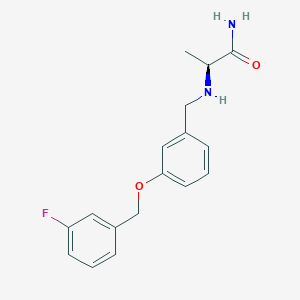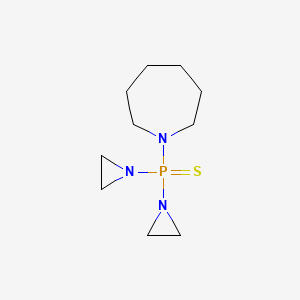
1-Bromo-2,5-dichloro-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-dichloro-3-ethoxybenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of benzene, featuring bromine, chlorine, and ethoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an ethoxybenzene derivative. The reaction conditions often require the presence of a catalyst, such as iron(III) bromide for bromination and iron(III) chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dichloro-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Cleavage Reactions: The ethoxy group may be cleaved under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Cleavage Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 2,5-dichloro-3-ethoxybenzene if bromine is replaced.
Cleavage Reactions: Products include 2,5-dichloro-3-hydroxybenzene when the ethoxy group is cleaved.
Scientific Research Applications
1-Bromo-2,5-dichloro-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-3-ethoxybenzene involves electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to further substitution reactions. The ethoxy group can influence the electron density of the aromatic ring, affecting reactivity .
Comparison with Similar Compounds
- 1-Bromo-2-ethoxybenzene
- 2-Bromoethoxybenzene
- 2-Bromophenetole
- o-Bromophenetole
Uniqueness: 1-Bromo-2,5-dichloro-3-ethoxybenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other ethoxybenzene derivatives. The combination of these substituents allows for specific applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C8H7BrCl2O |
|---|---|
Molecular Weight |
269.95 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-3-ethoxybenzene |
InChI |
InChI=1S/C8H7BrCl2O/c1-2-12-7-4-5(10)3-6(9)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
LQIBYFXKXYZBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)



![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)




![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)



